

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

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Compound of Interest

Compound Name: 1-Bromo-2-(2-ethoxyethyl)benzene

Cat. No.: B8131129

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Note to the Reader: The compound "**1-Bromo-2-(2-ethoxyethyl)benzene**" as specified in the topic is not readily found in established chemical literature and databases. This technical guide therefore focuses on the closely related and structurally significant compound, 1-Bromo-2-ethylbenzene. This chemical is a common starting material and intermediate in organic synthesis, and its properties and protocols are well-documented.

Chemical Identity and Properties

1-Bromo-2-ethylbenzene is an organobromine compound with the chemical formula C_8H_9Br .^[1]^[2] It is a halogenated monoaromatic hydrocarbon. It is also known by its synonyms, including o-Bromoethylbenzene and 2-Ethylbromobenzene.^[1]^[2] At room temperature, it exists as a clear, colorless liquid.

Physical and Chemical Properties

The fundamental physical and chemical properties of 1-Bromo-2-ethylbenzene are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	1-bromo-2-ethylbenzene	PubChem
CAS Number	1973-22-4	[1][2]
Molecular Formula	C ₈ H ₉ Br	[1][2]
Molecular Weight	185.06 g/mol	[1]
Appearance	Clear colorless liquid	Sigma-Aldrich
Density	1.338 g/mL at 25 °C	
Boiling Point	199 °C	
Refractive Index	n ₂₀ /D 1.549	
Flash Point	77 °C (170.6 °F) - closed cup	
SMILES	CCC1=CC=CC=C1Br	PubChem
InChI Key	HVRUGFJYCAFAAN-UHFFFAOYSA-N	[1][2]

Spectroscopic Data

Key spectral data is crucial for the identification and characterization of 1-Bromo-2-ethylbenzene. The following table summarizes its primary mass spectrometry peaks.

Spectral Data Type	Key Peaks / Information
Mass Spectrometry (EI)	Major fragments (m/z): 171, 169, 105, 113153

Synthesis and Experimental Protocols

1-Bromo-2-ethylbenzene can be synthesized through various methods. A common laboratory-scale preparation involves the Sandmeyer reaction, starting from 2-ethylaniline. This protocol provides a reliable pathway to the desired product.

Synthesis of 1-Bromo-2-ethylbenzene from 2-Ethylaniline

This procedure details the diazotization of 2-ethylaniline followed by a copper-catalyzed bromination.

Materials and Reagents:

- 2-Ethylaniline
- Sodium nitrite (NaNO_2)
- Hydrobromic acid (HBr , 48%)
- Copper(I) bromide (CuBr)
- Diethyl ether
- Sodium hydroxide (NaOH) solution (2M)
- Anhydrous magnesium sulfate (MgSO_4)
- Ice

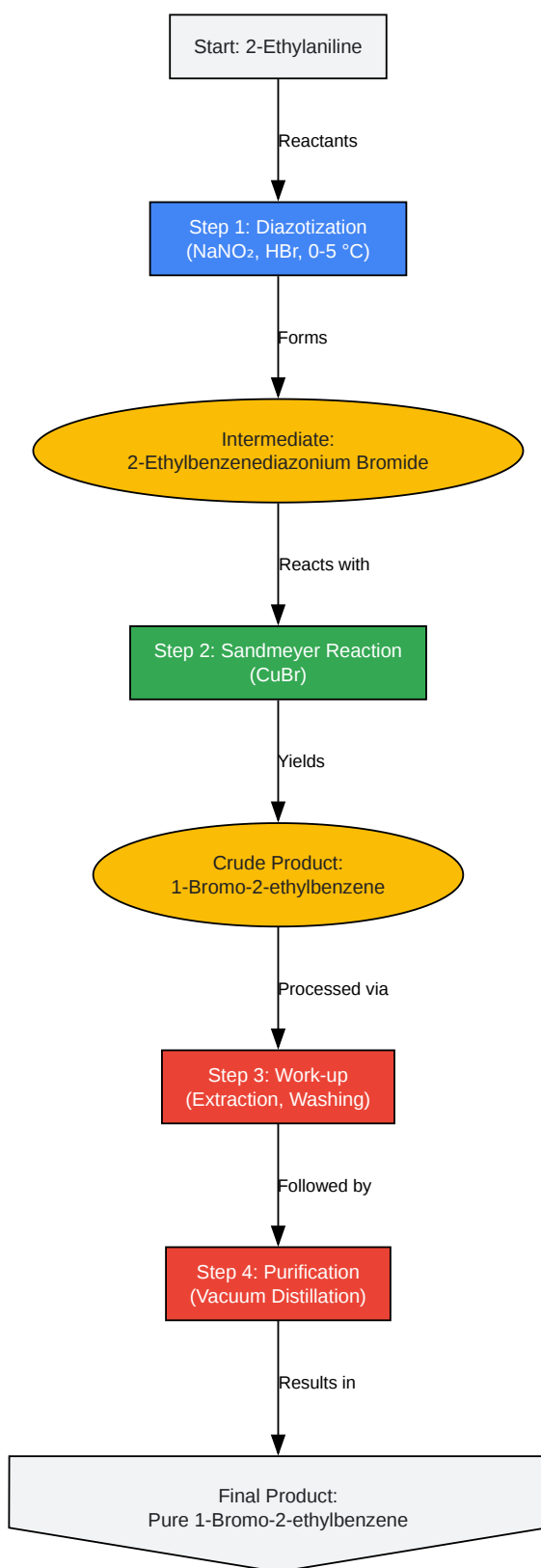
Experimental Protocol:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-ethylaniline in 48% hydrobromic acid, cooled in an ice-salt bath to maintain a temperature between 0-5 °C.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.
 - After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the diazonium salt.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
 - Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed. Control the rate of addition to manage the effervescence.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., on a water bath at 50-60 °C) for 30 minutes to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture and transfer it to a separatory funnel.
 - Extract the product with diethyl ether (3 x 50 mL).
 - Combine the organic layers and wash them sequentially with 2M sodium hydroxide solution and then with water until the washings are neutral.
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter off the drying agent and remove the solvent by rotary evaporation.
 - The crude product can be further purified by vacuum distillation to yield pure 1-Bromo-2-ethylbenzene.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 1-Bromo-2-ethylbenzene as described in the protocol above.



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Caption: Synthesis workflow for 1-Bromo-2-ethylbenzene.

Applications in Research and Development

1-Bromo-2-ethylbenzene is a versatile intermediate in organic synthesis. Its bromine atom can be readily displaced or used in cross-coupling reactions, making it a valuable building block for more complex molecules. Some of its documented applications include:

- Synthesis of 1-(2'-ethylphenyl)ethanol.
- Preparation of N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide.
- As a precursor for 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine.
- In the synthesis of 5-amino-2'-ethyl-biphenyl-2-ol, which is used for modifying carbon paste electrodes.

Safety and Handling

1-Bromo-2-ethylbenzene is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Classification

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Skin Corrosion/Irritation	2	GHS07	Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	2	GHS07	Warning	H319: Causes serious eye irritation

Data derived from GHS classifications for 1-Bromo-2-ethylbenzene.

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator may be required under certain conditions.

- Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.
- Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. It is classified under storage class 10 for combustible liquids.

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References

- 1. Benzene, 1-bromo-2-ethyl- (CAS 1973-22-4) - Chemical & Physical Properties by Cheméo [cheméo.com]
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